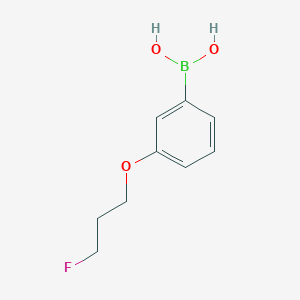
(3-(3-Fluoropropoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(3-Fluoropropoxy)phenyl)boronic acid” is a boronic acid derivative . It is used in research and development. The molecular formula is C9H12BFO3 and the average mass is 197.999 Da .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic reagents and boranes . The Suzuki–Miyaura coupling is a common method for the synthesis of boronic acids . This method involves the reaction of organometallic reagents with boranes to form the boronic acid .Molecular Structure Analysis
The molecular structure of “(3-(3-Fluoropropoxy)phenyl)boronic acid” has been analyzed using various methods . Geometry optimization was performed for the possible conformations of the molecule using the DFT/B3LYP method with the 6-311++G (d, p) basis set .Chemical Reactions Analysis
Boronic acids, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the cross-coupling of two organoboron reagents in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“(3-(3-Fluoropropoxy)phenyl)boronic acid” is a white to light yellow crystal powder . It has a molecular formula of C9H12BFO3 and an average mass of 197.999 Da .Applications De Recherche Scientifique
Fluorescent Sensors
Boronic acid compounds, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, have been well developed as sensors to recognize carbohydrates or other substances . They can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes .
Detection of Carbohydrates
These boronic acid-based fluorescent sensors can detect carbohydrates such as glucose, ribose, and sialyl Lewis A/X .
Detection of Other Substances
Apart from carbohydrates, these sensors can also detect other substances including catecholamines, reactive oxygen species, and ionic compounds .
Development of New Materials
Functionalized boronic acid, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, has been used in the development of new materials including nanoparticles, smart polymer gels, and quantum dots .
Synthesis of Liquid Crystalline Compounds
“(3-(3-Fluoropropoxy)phenyl)boronic acid” has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
6. Inhibitors of Serine Protease and Kinase Enzymes In medicine, phenyl boronic acids, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .
Boron Neutron Capture Therapy
The boron compounds, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are also used in boron neutron capture therapy of tumors .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Boronic acids, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are increasingly being used in diverse areas of research . They are used in various sensing applications, in the manipulation of proteins, in the separation of glycated molecules, and in the development of therapeutics . Future research will likely continue to explore these and other applications of boronic acids .
Propriétés
IUPAC Name |
[3-(3-fluoropropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7,12-13H,2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYJXAFWBGCCBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCF)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590222 |
Source


|
| Record name | [3-(3-Fluoropropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915402-01-6 |
Source


|
| Record name | [3-(3-Fluoropropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














